
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinone derivatives, including structures similar to 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, often involves multistep chemical processes. For example, the synthesis of related pyridazinone compounds can be achieved through Friedel-Crafts acylation, cyclization of intermediary keto acids with hydrazine hydrate, and subsequent reactions with various reagents to introduce different substituents into the pyridazinone core (Soliman & El-Sakka, 2011). These methodologies highlight the versatility of pyridazinone synthesis, providing a foundation for the synthesis of 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone.
Molecular Structure Analysis
Molecular structure analysis of pyridazinone derivatives, such as 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, focuses on understanding the arrangement of atoms within the molecule. Studies on similar compounds have utilized techniques like X-ray diffraction to elucidate the crystal structure, revealing intra- and intermolecular hydrogen bonding and π-π interactions that stabilize the molecular and crystal structure (Balderson et al., 2007).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, reflecting their rich chemical properties. For instance, reactions with bromine or sulfuryl chloride can lead to halogenated derivatives, illustrating the compound's reactivity towards electrophilic halogenation (Schober & Kappe, 1990). Additionally, pyridazinones can participate in nucleophilic substitution reactions, enabling the introduction of diverse substituents and the synthesis of polysubstituted derivatives (Pattison et al., 2009).
Aplicaciones Científicas De Investigación
Herbicide Action
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives, similar to pyrazon, act as inhibitors of the Hill reaction and photosynthesis in plants. This mechanism is pivotal for their phytotoxicity, a property leveraged in herbicide development. For instance, the pyridazinone compound 6706, derived from pyrazon, inhibits chloroplast development and is resistant to metabolic detoxification in plants, making it significantly more effective than its precursor (Hilton et al., 1969).
Antihypertensive Properties
Pyridazinone derivatives, including 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, have shown potential as antihypertensive agents. These compounds, especially those with substitutions on the pyridone ring, exhibit activity as potassium channel activators, which can be beneficial in managing hypertension (Bergmann & Gericke, 1990).
Synthesis of Polyfunctional Systems
Pyridazinone scaffolds are useful in creating diverse polyfunctional systems through sequential nucleophilic substitution processes. These processes enable the synthesis of various disubstituted and ring-fused pyridazinone systems, which may have applications in drug discovery (Pattison et al., 2009).
Anticancer Activity
Recent research has also explored the synthesis of new pyridazinone derivatives with potential anticancer activity. These compounds, tested for their efficacy in inhibiting various cancer cell lines, have been evaluated for their role as anticancer, antiangiogenic, and antioxidant agents (Kamble et al., 2015).
Crop Protection
In the context of crop protection, pyridazinone derivatives have been integral in the development of herbicides and insecticides. Their nucleophilic displacement chemistry makes them suitable for synthesizing biologically active pyridazines, highlighting their significance in agriculture (Stevenson et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-4-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDGSEAYARKYIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)NN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352001 |
Source


|
| Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
CAS RN |
692749-93-2 |
Source


|
| Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


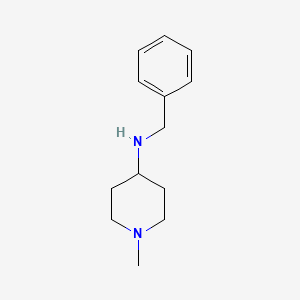
![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)
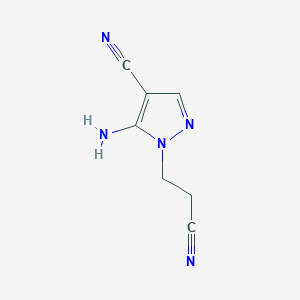
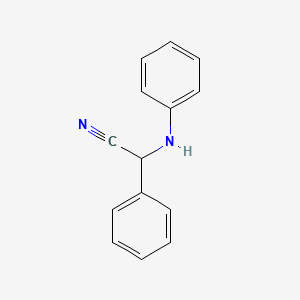
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)


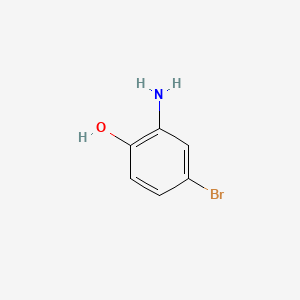

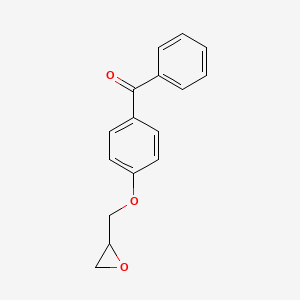
![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
